

In-Depth Technical Guide: 3-Chloro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-2-hydroxybenzaldehyde** (also known as 3-Chlorosalicylaldehyde), a versatile chemical intermediate. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its applications in research and development, with a focus on its role as a precursor to biologically active compounds.

Core Compound Properties

3-Chloro-2-hydroxybenzaldehyde is an organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.^[1] This substitution pattern makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.^[1]

Table 1: Physicochemical Properties of **3-Chloro-2-hydroxybenzaldehyde**

Property	Value	Reference
CAS Number	1927-94-2	[1][2]
Molecular Formula	C ₇ H ₅ ClO ₂	[1][2]
Molecular Weight	156.57 g/mol	[3]
Appearance	White to light yellow crystalline powder/solid	[1]
Melting Point	52-56 °C	[3][4]
Boiling Point	204.1 °C at 760 mmHg; 63°C at 5 mmHg	[5]
Density	1.404 g/cm ³	
Solubility	Soluble in ethanol and ether; insoluble in water.	[1]
SMILES	<chem>C1=CC(=C(C(=C1)Cl)O)C=O</chem>	[2]
InChIKey	DOHOPUBZLWVZMZ-UHFFFAOYSA-N	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **3-Chloro-2-hydroxybenzaldehyde**. While a definitive public spectrum database is not readily available for this specific isomer, the expected spectral characteristics are summarized below based on typical values for similar structures.

Table 2: Spectroscopic Data for **3-Chloro-2-hydroxybenzaldehyde**

Technique	Expected Peaks / Signals
^1H NMR (CDCl_3)	- Aldehyde proton (CHO): ~ 9.9 ppm (singlet) - Aromatic protons: ~ 6.9 - 7.8 ppm (multiplets) - Phenolic proton (OH): Broad singlet, variable shift
^{13}C NMR (CDCl_3)	- Carbonyl carbon (C=O): ~ 191 - 196 ppm - Aromatic carbons: ~ 110 - 160 ppm (including C-OH, C-Cl, and C-CHO)
FT-IR (KBr Pellet)	- O-H stretch (phenolic): ~ 3100 - 3400 cm^{-1} (broad) - C=O stretch (aldehyde): ~ 1650 - 1670 cm^{-1} - C=C stretch (aromatic): ~ 1450 - 1600 cm^{-1} - C-Cl stretch: ~ 700 - 800 cm^{-1}

Note: These are predicted values. Experimental values may vary based on solvent and other conditions.

Synthesis Protocols and Experimental Workflows

3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods. Two prominent protocols are detailed below.

Synthesis via Ortho-Formylation of 2-Chlorophenol

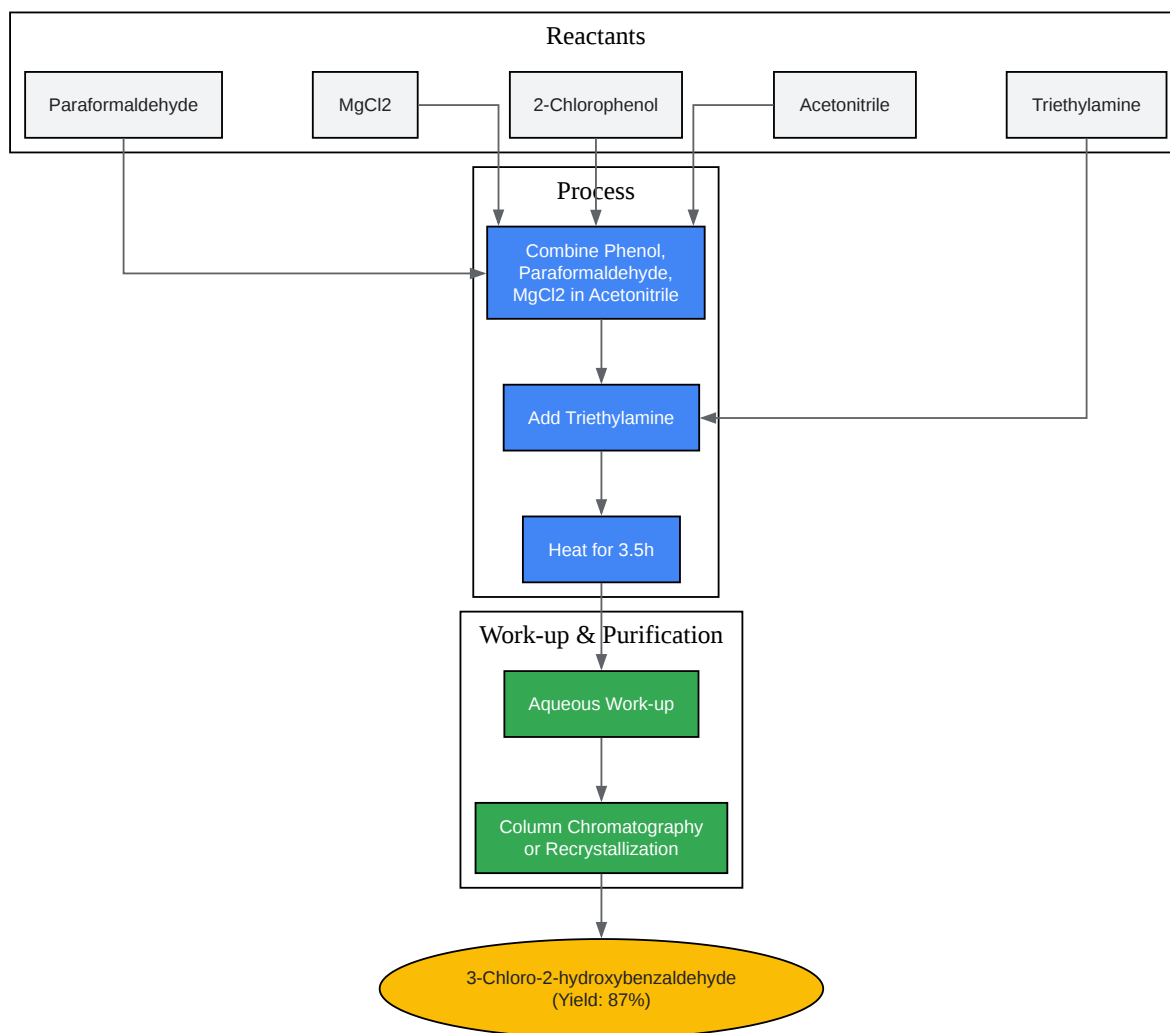
This method utilizes magnesium chloride and triethylamine to direct the formylation of 2-chlorophenol.

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, combine 2-chlorophenol, magnesium chloride (MgCl_2), and paraformaldehyde in acetonitrile as the solvent.
- **Addition of Base:** Slowly add triethylamine (Et_3N) to the mixture under controlled temperature conditions.
- **Heating:** Heat the reaction mixture and maintain it for approximately 3.5 hours.

- Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product can be purified by column chromatography or recrystallization to yield **3-Chloro-2-hydroxybenzaldehyde**. This method has a reported yield of approximately 87%.^[1]

Diagram 1: Synthesis via Ortho-Formylation



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Caption: Workflow for the synthesis of **3-Chloro-2-hydroxybenzaldehyde**.

Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Experimental Protocol:

- **Preparation of Phenoxide:** In a 3-liter round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, warm a solution of sodium hydroxide (266 g in 1000 ml of water) to 60°C. Add o-chlorophenol (126 g), which should dissolve instantly to form the sodium phenoxide.
- **Addition of Chloroform:** Slowly add chloroform (262 g) over a one-hour period while maintaining the temperature at 60°C.
- **Reaction:** Stir the mixture at 60°C for an additional two hours, then increase the temperature to 80°C for sixteen hours.
- **Distillation and Acidification:** Distill off the excess chloroform. Acidify the reaction mixture with 6 N sulfuric acid.
- **Steam Distillation and Extraction:** Steam distill the mixture. Extract the distillate (approximately 6 liters) with ether.
- **Purification:** Dry the ethereal solution with MgSO_4 , filter, and evaporate the solvent under reduced pressure. This leaves a yellow oil containing a mixture of **3-chloro-2-hydroxybenzaldehyde** and the side-product 3-chloro-4-hydroxybenzaldehyde.
- **Isolation:** Pour the oil into vigorously stirred hexane (500 ml) to precipitate the 3-chloro-4-hydroxybenzaldehyde, which is then filtered off. Evaporate the hexane filtrate to yield an oil that crystallizes upon standing. The final yield of **3-chloro-2-hydroxybenzaldehyde** is approximately 5%.^[6]

Applications in Drug Development and Research

3-Chloro-2-hydroxybenzaldehyde is a key precursor in the synthesis of Schiff bases, a class of compounds known for a wide range of biological activities. These activities include antimicrobial, antifungal, and anticancer properties.^[1] The aldehyde group is readily

condensed with primary amines to form the characteristic azomethine ($-C=N-$) group of Schiff bases.

Precursor to Antimicrobial and Antifungal Agents

Schiff bases derived from halogenated salicylaldehydes have demonstrated significant potential as antimicrobial and antifungal agents. The biological activity is often enhanced upon chelation with metal ions. While specific data for **3-chloro-2-hydroxybenzaldehyde** derivatives is limited, studies on the closely related 5-chlorosalicylaldehyde provide valuable insights.

Table 3: Representative Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Schiff Bases Derived from 5-Chlorosalicylaldehyde

Compound	B. subtilis	E. coli	P. fluorescens	S. aureus	A. niger
(E)-4-chloro-2-((4-fluorobenzyl)amino)methylphenol	45.2	1.6	2.8	3.4	47.5

Data from a study on Schiff bases of 5-chloro-salicylaldehyde, presented here for illustrative purposes of the potential of related structures.^[7]

Diagram 2: Pathway to Biologically Active Schiff Bases



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Caption: Synthetic route from the core compound to active molecules.

Precursor to Anticancer Agents and Pathway Modulation

Derivatives of hydroxybenzaldehydes have been investigated for their cytotoxic effects on various cancer cell lines. Research on related compounds suggests that these molecules can induce apoptosis and may modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, studies on Schiff bases derived from 2-hydroxybenzaldehyde have implicated the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in their mechanism of action.[\[8\]](#)[\[9\]](#)

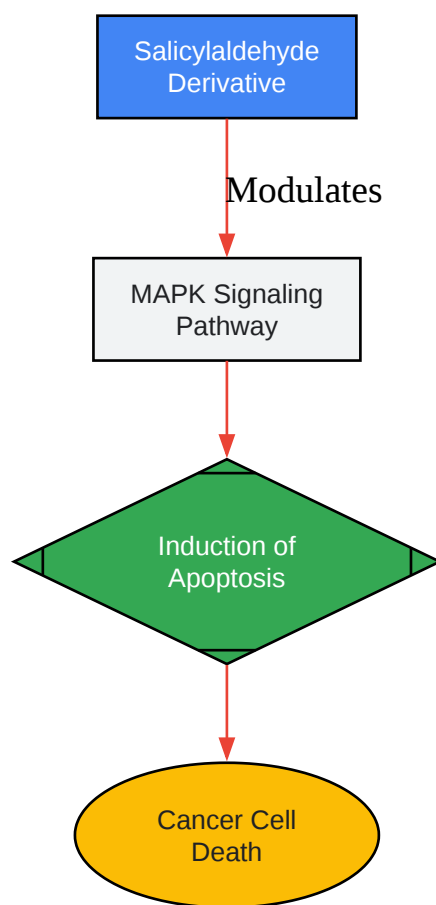
Table 4: Representative Cytotoxicity Data (IC₅₀, μM) for Benzaldehyde Derivatives

Compound	Cell Line (Cancer Type)	IC ₅₀ (μM)
3,5-Dichlorosalicylaldehyde	SF-295 (Glioblastoma)	2.11
3,5-Dichlorosalicylaldehyde	OVCAR-8 (Ovarian)	1.98
3,5-Dichlorosalicylaldehyde	HCT-116 (Colon)	1.76
3,5-Dichlorosalicylaldehyde	HL-60 (Leukemia)	0.89

Data from a study on substituted benzaldehydes, presented to illustrate the cytotoxic potential of related chlorinated structures.[\[10\]](#)

The potential mechanism involves the ability of these compounds to disrupt cellular processes critical for cancer cell growth. While direct evidence for **3-Chloro-2-hydroxybenzaldehyde** is still emerging, the broader class of benzaldehyde derivatives is known to potentially suppress pathways such as PI3K/AKT/mTOR, STAT3, and NFκB.[\[10\]](#)

Diagram 3: Potential Mechanism of Action in Cancer Cells



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Caption: Hypothesized modulation of the MAPK pathway by derivatives.

Safety and Handling

3-Chloro-2-hydroxybenzaldehyde is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[3] Store in a cool, dry place.

Conclusion

3-Chloro-2-hydroxybenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its utility is most pronounced in its role as a precursor for Schiff bases, which exhibit a range of promising biological activities, including antimicrobial and potential anticancer

effects. Further research into the specific biological activities and mechanisms of action of its direct derivatives is warranted to fully explore its potential in drug discovery and development.

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